2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the reaction of hydrazonoyl halides with various reagents such as potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The spirocyclic structure is then formed through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. Reaction conditions often involve the use of solvents like ethanol or methylene chloride and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential cytotoxic properties, it is being investigated as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . The compound may also interact with various enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These compounds have a triazole ring and are known for their antimicrobial and anticancer properties.
1,3,4-Oxadiazole Derivatives: These compounds contain an oxadiazole ring and are used in various medicinal applications.
Uniqueness
2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiadiazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H24N4O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-butan-2-yl-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2S/c1-3-13(2)24-18(26)15-9-5-4-8-14(15)16(20(24)10-6-7-11-20)17(25)22-19-23-21-12-27-19/h4-5,8-9,12-13,16H,3,6-7,10-11H2,1-2H3,(H,22,23,25) |
InChI Key |
YVQQKAOEEFOVIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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